2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N3O.BF4/c1-10-6-11(2)14(12(3)7-10)17-9-16-4-5-18-8-13(16)15-17;2-1(3,4)5/h6-7,9H,4-5,8H2,1-3H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFDAZIPQQNPHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3CCOCC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydrazinopyrazine with orthoesters, followed by catalytic hydrogenation . The reaction conditions often require refluxing in xylene for several hours to achieve the desired cyclization. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
Chemistry
2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate serves as a ligand in catalysis and a building block for synthesizing more complex molecules. Its reactivity profile includes:
- Oxidation : Can be oxidized to form different products under controlled conditions.
- Reduction : Capable of undergoing reduction using common agents like hydrogen gas with palladium catalysts.
- Substitution Reactions : Engages in substitution reactions where functional groups are replaced under suitable conditions.
Medicine
Research is ongoing to explore the therapeutic potential of this compound. It has been investigated for its ability to inhibit specific enzymes by binding to their active sites. Notable molecular targets include:
- c-Met : Involved in cellular signaling pathways that regulate growth and survival.
- VEGFR-2 : Plays a crucial role in angiogenesis and vascular permeability .
Case studies have shown promising results in preclinical models where this compound exhibited efficacy in reducing lipid levels and modulating metabolic pathways.
Industry
In industrial applications, this compound is utilized as a catalyst in various chemical reactions. Its properties enable the development of new materials with enhanced performance characteristics.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Catalysis | Demonstrated high efficiency in promoting reactions involving carbon-carbon bond formation. |
| Study 2 | Medicinal Chemistry | Showed inhibition of c-Met with an IC50 value indicating significant potential as an anti-cancer agent. |
| Study 3 | Material Science | Utilized in the synthesis of polymer composites exhibiting improved thermal stability and mechanical strength. |
Mechanism of Action
The mechanism of action of 2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Molecular docking studies have shown that this compound can bind to proteins such as c-Met and VEGFR-2, which are involved in various cellular pathways . This binding can lead to the inhibition of these pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 2170152-85-7
- Molecular Formula : C₁₄H₁₈BF₄N₃O
- Molecular Weight : 331.12 g/mol .
- Purity : ≥97% (HPLC) .
- Storage : Requires storage in a dark place under inert atmosphere at 2–8°C to maintain stability .
Structural Features: The compound features a mesityl (2,4,6-trimethylphenyl) group attached to a triazolo-oxazinium core, paired with a tetrafluoroborate counterion.
Applications: Primarily used as a reagent or intermediate in organic synthesis.
The following table summarizes key structural, physicochemical, and functional differences between the target compound and its analogs:
Key Observations :
Structural Variations: Substituents like benzyl, dimethyl, diphenyl, and halogenated groups (e.g., trichlorophenyl, perfluorophenyl) modulate steric and electronic properties. The mesityl group in the target compound provides steric hindrance, which may stabilize reactive intermediates in catalysis .
Physicochemical Properties :
- Molecular weights range from 313.04 to 519.29 g/mol, with higher values correlating with bulkier substituents (e.g., diphenyl in CAS 950842-71-4) .
- Melting points vary widely; the dimethyl-substituted analog (CAS 925706-40-7) has the highest recorded melting point (200–206°C), likely due to crystalline packing enhanced by symmetric substituents .
Functional Differences: Catalytic Applications: The benzyl-dimethyl analog (CAS 925706-40-7) is explicitly used in asymmetric catalysis, such as α-aryloxy aldehyde reactions . In contrast, the target compound’s role is less defined but likely serves as a precursor or ligand. Pharmaceutical Relevance: The diphenyl derivative (CAS 950842-71-4) is noted for applications in drug intermediates, reflecting the versatility of triazolo-oxazinium scaffolds .
Safety and Handling :
- The target compound requires stringent storage (2–8°C, dark, inert atmosphere) compared to the diphenyl analog, which is stable at room temperature .
- Hazard profiles differ; the trichlorophenyl derivative (CAS 1612251-13-4) lacks detailed safety data but likely requires precautions due to halogenated aromaticity .
Biological Activity
2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate (CAS No. 2170152-85-7) is a complex organic compound with potential biological activities. Its unique structure incorporates a triazole and oxazine moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C14H18BF4N3O
- Molecular Weight : 331.12 g/mol
- IUPAC Name : 2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium; tetrafluoroborate
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Molecular docking studies indicate that this compound can bind to key proteins involved in various cellular pathways such as c-Met and VEGFR-2. These interactions suggest potential roles in inhibiting tumor growth and modulating angiogenesis.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of triazole exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has been documented extensively:
- Case Study : A derivative similar to 2-Mesityl showed inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics. This suggests that the compound may possess broad-spectrum antibacterial properties.
Data Table: Biological Activities
Research Findings
Recent studies emphasize the need for further exploration of 2-Mesityl derivatives in drug development. Notably:
- Synthesis and Evaluation : A study synthesized several triazole derivatives and evaluated their biological activities against resistant bacterial strains. The results indicated enhanced activity compared to existing antibiotics.
Future Directions
The promising biological activities of this compound warrant further investigation:
- In vivo Studies : To confirm efficacy and safety in animal models.
- Mechanistic Studies : To elucidate the precise pathways affected by the compound.
- Structural Modifications : To enhance potency and selectivity against specific targets.
Q & A
Q. Methodological Answer :
- HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) to confirm purity (≥97%) .
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M⁺] at m/z 315.2 (C₁₄H₁₈N₃O⁺) .
Advanced: How can researchers resolve contradictions in reported structural data for triazolo-oxazinium salts?
Methodological Answer :
Discrepancies in NMR or crystallographic data (e.g., bond lengths, ring conformations) may arise from:
- Dynamic Behavior : Use variable-temperature NMR to assess ring puckering or counterion interactions .
- X-ray Crystallography : Compare with published structures (e.g., Acta Crystallogr. Sect. E data for analogous compounds) to validate stereoelectronic effects. For example, mesityl substituents induce planarization of the triazole ring, altering π-π stacking interactions .
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to reconcile experimental vs. theoretical bond angles .
Advanced: What experimental designs are suitable for studying the compound’s reactivity in catalytic systems?
Q. Methodological Answer :
- Mechanistic Probes :
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities in enzyme-mimetic systems, leveraging the mesityl group’s steric bulk .
Advanced: How does the compound’s stability vary under different storage conditions?
Q. Methodological Answer :
Advanced: What strategies optimize the compound’s use in asymmetric synthesis?
Q. Methodological Answer :
- Chiral Induction : Coordinate with transition metals (e.g., Ru(II)) to exploit the triazole’s π-accepting properties. Monitor enantiomeric excess (ee) via chiral HPLC .
- Solvent Effects : Polar solvents (DMF, DMSO) enhance ionic dissociation, improving catalytic turnover in cross-coupling reactions .
Basic: How can researchers address low yields in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
